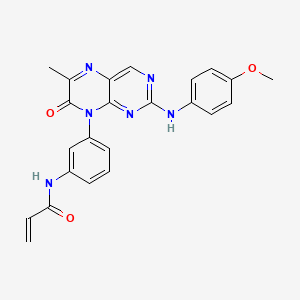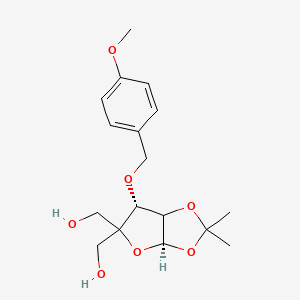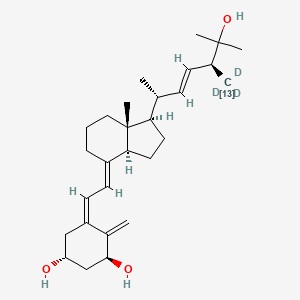
Ercalcitriol-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ercalcitriol-13C,d3, also known as 1α,25-Dihydroxy Vitamin D2-13C,d3, is a labeled analog of Ercalcitriol. Ercalcitriol is an active metabolite of vitamin D2, which plays a crucial role in calcium homeostasis and bone health. The labeling with carbon-13 and deuterium makes this compound a valuable tool in scientific research, particularly in the study of metabolic pathways and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ercalcitriol-13C,d3 involves the incorporation of stable isotopes, carbon-13, and deuterium, into the Ercalcitriol molecule. The synthetic route typically starts with the precursor vitamin D2, which undergoes a series of hydroxylation reactions to form 1α,25-Dihydroxy Vitamin D2. The incorporation of isotopes is achieved through specific chemical reactions that replace hydrogen atoms with deuterium and carbon-12 atoms with carbon-13.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced techniques to ensure high purity and yield. The process includes the use of specialized reactors and controlled conditions to facilitate the incorporation of isotopes. The final product is purified using chromatographic techniques to remove any impurities and ensure the desired isotopic labeling.
化学反応の分析
Types of Reactions
Ercalcitriol-13C,d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the molecule can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of double bonds results in saturated compounds.
科学的研究の応用
Ercalcitriol-13C,d3 is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of vitamin D metabolism.
Biology: Helps in studying the role of vitamin D in cellular processes and its impact on gene expression.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of vitamin D analogs.
Industry: Employed in the development of new vitamin D-based therapies and supplements.
作用機序
Ercalcitriol-13C,d3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, the complex interacts with the retinoid X receptor (RXR) to form a heterodimer, which then binds to vitamin D response elements in the DNA. This binding modulates the transcription of target genes, leading to the regulation of calcium absorption in the intestine, bone mineralization, and other physiological processes.
類似化合物との比較
Ercalcitriol-13C,d3 is unique due to its isotopic labeling, which distinguishes it from other vitamin D analogs. Similar compounds include:
Calcitriol (1α,25-Dihydroxy Vitamin D3): The active form of vitamin D3, which also binds to VDR and regulates calcium homeostasis.
Alfacalcidol (1α-Hydroxy Vitamin D3): A synthetic analog of vitamin D3 used in the treatment of osteoporosis and other bone disorders.
Paricalcitol (19-nor-1α,25-Dihydroxy Vitamin D2): A synthetic analog of vitamin D2 used to treat secondary hyperparathyroidism.
This compound’s isotopic labeling provides a distinct advantage in research applications, allowing for more precise tracking and analysis compared to its unlabeled counterparts.
特性
分子式 |
C28H44O3 |
|---|---|
分子量 |
432.7 g/mol |
IUPAC名 |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-6-methyl-5-(trideuterio(113C)methyl)hept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i2+1D3 |
InChIキー |
ZGLHBRQAEXKACO-YPJIJDDZSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)(C)O |
正規SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



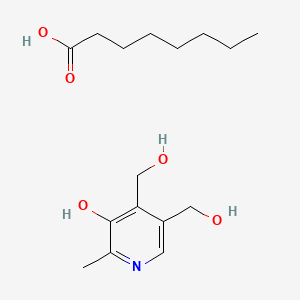
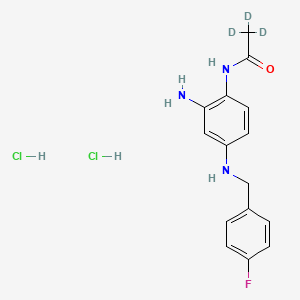
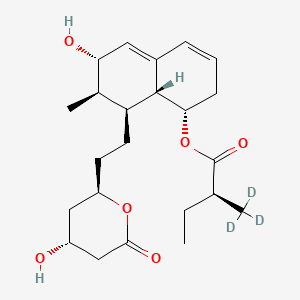
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
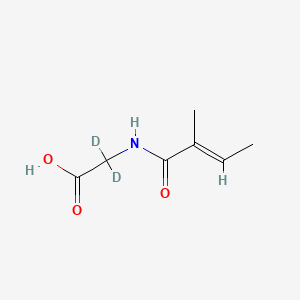
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
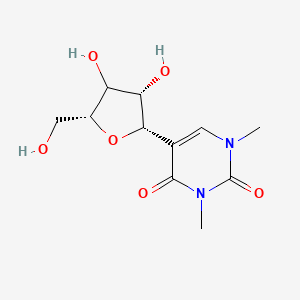
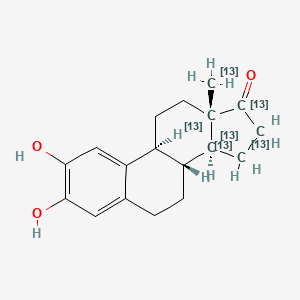
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
